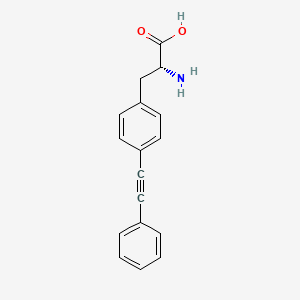

4-(2-Phenylethynyl)-D-phenylalanine

描述

属性

分子式 |

C17H15NO2 |

|---|---|

分子量 |

265.31 g/mol |

IUPAC 名称 |

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12,18H2,(H,19,20)/t16-/m1/s1 |

InChI 键 |

KJTJIPHLAUVCGH-MRXNPFEDSA-N |

手性 SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@H](C(=O)O)N |

规范 SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethynyl)-D-phenylalanine typically involves the Sonogashira coupling reaction. This reaction utilizes palladium catalysts to couple the terminal alkyne (C≡C) of the phenylethynyl group with an aryl halide (Ar-X) to form a new carbon-carbon bond. The reaction conditions often include the use of copper(I) iodide as a co-catalyst and an amine base such as triethylamine, conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

4-(2-Phenylethynyl)-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The triple bond in the phenylethynyl group can be reduced to a double or single bond.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

Oxidation: Formation of phenylacetic acid derivatives.

Reduction: Formation of phenylethylene or phenylethane derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

科学研究应用

4-(2-Phenylethynyl)-D-phenylalanine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

Biology: Potential use in studying protein interactions and enzyme mechanisms.

Medicine: Exploration of its potential biological activity for drug discovery purposes.

Industry: Investigation of its properties for the development of novel functional materials.

作用机制

The mechanism of action of 4-(2-Phenylethynyl)-D-phenylalanine involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the presence of the phenylalanine backbone allows it to mimic natural amino acids, potentially interfering with protein synthesis and function.

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of 4-(2-Phenylethynyl)-D-phenylalanine with similar compounds:

*Note: The molecular formula and weight for this compound are inferred from structural analogs (e.g., 4-(4-Chlorophenyl)-D-phenylalanine ).

Enzyme Interactions

- D-Phenylalanine Derivatives: The benzyl group in D-phenylalanine derivatives is critical for recognition by aptazymes and enzymes.

- 4-(2-Phenylethynyl)-D-Phe: The phenylethynyl group’s rigidity may enhance binding to hydrophobic pockets in proteins or nucleic acids, similar to how phenylethynyl acetophenone derivatives influence aggregation states in supramolecular systems .

Metabolic Stability

- Phenylethynyl-Substituted Compounds : highlights that phenylethynyl-containing compounds (e.g., 5-(2-Phenylethynyl)-2-b-glucosylmethyl-thiophene) exhibit lower hepatic clearance, suggesting improved metabolic stability due to reduced CYP450-mediated oxidation .

- D-Phenylalanine vs. L-Phenylalanine : D-Phenylalanine is metabolized independently of L-phenylalanine pathways, bypassing stereospecific decarboxylase enzymes, which may reduce competition in metabolic pathways .

Key Research Findings

- Stereochemical Specificity: D-Phenylalanine derivatives exhibit distinct metabolic and conformational behaviors compared to L-forms.

- Electrolyte Interactions : In taste receptor studies, D-phenylalanine’s stimulatory effects are less affected by electrolytes like CaCl₂ compared to sucrose, highlighting its unique receptor-binding profile .

常见问题

Q. What are the established synthetic routes for 4-(2-Phenylethynyl)-D-phenylalanine, and how can enantiomeric purity be ensured?

Synthesis typically involves coupling reactions to introduce the phenylethynyl group. A common strategy is modifying phenylalanine derivatives via Sonogashira coupling (palladium-catalyzed cross-coupling between aryl halides and terminal alkynes). For enantiomeric purity, asymmetric synthesis or chiral resolution (e.g., enzymatic separation) is critical. Evidence from similar compounds (e.g., 4-Chloro-D-phenylalanine) highlights the use of enantiospecific hydrogenation or microbial transamination to preserve stereochemistry . Characterization via chiral HPLC or polarimetry is recommended to confirm purity.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and stereochemistry.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystallizable) for absolute configuration determination, as seen in structurally related compounds .

- HPLC with chiral columns to assess enantiomeric excess, analogous to methods used for fluorinated phenylalanine derivatives .

Advanced Research Questions

Q. How does the phenylethynyl group influence the compound’s interaction with biological targets (e.g., enzymes or antibodies)?

The rigid, planar phenylethynyl moiety may enhance π-stacking interactions with aromatic residues in proteins. Computational docking studies (e.g., using AutoDock or Schrödinger Suite) can model binding modes, as demonstrated for anti-D-amino acid antibodies interacting with D-phenylalanine derivatives. Hydrogen bonding and hydrophobic contacts (e.g., with tryptophan or tyrosine residues) are critical, as shown in structural analyses of similar ligands . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is advised to quantify binding affinities.

Q. What strategies address low aqueous solubility during in vitro assays?

Solubility challenges are common with hydrophobic substituents like phenylethynyl. Strategies include:

Q. How can researchers resolve contradictions in stability data across studies?

Discrepancies may arise from varying experimental conditions (pH, temperature, light exposure). Systematic stability studies under controlled parameters are essential:

- Forced degradation studies (acid/base hydrolysis, oxidation) to identify labile sites.

- Long-term stability monitoring via accelerated aging (e.g., 40°C/75% RH) with periodic HPLC analysis.

Cross-referencing with stability profiles of structurally related compounds (e.g., 4-Trifluoromethyl-D-phenylalanine) provides benchmarks .

Experimental Design & Data Analysis

Q. What controls are critical when studying this compound in enzyme inhibition assays?

- Negative controls : Use D-phenylalanine or unmodified analogs to isolate the phenylethynyl group’s effect.

- Positive controls : Known inhibitors of the target enzyme (e.g., phenylalanine derivatives with established IC₅₀ values).

- Solvent controls to rule out co-solvent interference.

Q. How should researchers optimize reaction yields in large-scale synthesis?

- Catalyst screening : Test palladium complexes (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) for coupling efficiency.

- Temperature gradients : Sonogashira couplings often require 60–80°C for optimal kinetics .

- Purification : Flash chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate the product.

Advanced Applications in Biochemistry

Q. Can this compound be incorporated into peptide chains to modulate conformational stability?

Yes. Solid-phase peptide synthesis (SPPS) with Fmoc-protected this compound can introduce rigidity into peptide backbones. The phenylethynyl group may stabilize β-sheet or α-helix structures, as seen with fluorinated analogs in foldamer studies . MALDI-TOF MS and circular dichroism (CD) spectroscopy are recommended for structural validation.

Q. What in vivo models are suitable for studying its pharmacokinetics?

- Rodent models : Assess bioavailability and blood-brain barrier penetration, leveraging precedents from D-phenylalanine derivatives used in metabolic studies .

- Microsomal assays (human/rat liver) to evaluate metabolic stability and cytochrome P450 interactions.

Troubleshooting & Methodological Gaps

Q. How to address inconsistent bioactivity data across cell lines?

Variability may stem from differential expression of target receptors or transporters. Solutions include:

- Gene expression profiling (qRT-PCR/Western blot) of relevant pathways.

- Cell permeability assays (e.g., Caco-2 monolayers) to correlate uptake with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。